N-(2,4-Bis(methylthio)-6-methylpyridin-3-yl)-2-(hexylthio)decanoic acid amide

Catalog No.
S524265
CAS No.
135025-12-6
M.F
C24H42N2OS3
M. Wt
470.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-Bis(methylthio)-6-methylpyridin-3-yl)-2-(he...

CAS Number

135025-12-6

Product Name

N-(2,4-Bis(methylthio)-6-methylpyridin-3-yl)-2-(hexylthio)decanoic acid amide

IUPAC Name

(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide

Molecular Formula

C24H42N2OS3

Molecular Weight

470.8 g/mol

InChI

InChI=1S/C24H42N2OS3/c1-6-8-10-12-13-14-16-20(30-17-15-11-9-7-2)23(27)26-22-21(28-4)18-19(3)25-24(22)29-5/h18,20H,6-17H2,1-5H3,(H,26,27)/t20-/m0/s1

InChI Key

XAMYAYIMCKELIP-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC

Solubility

Soluble in DMSO

Synonyms

CP 113,818, CP 113818, CP-113,818, CP-113818, N-(2,4-bis(methylthio)-6-methylpyridin-3-yl)-2-(hexylthio)decanoic acid amide

Canonical SMILES

CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC

Isomeric SMILES

CCCCCCCC[C@@H](C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC

Description

The exact mass of the compound N-(2,4-Bis(methylthio)-6-methylpyridin-3-yl)-2-(hexylthio)decanoic acid amide is 470.2459 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

8.8

Exact Mass

470.2459

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-(Hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanimidic acid

Dates

Modify: 2023-07-15
1: Huttunen HJ, Havas D, Peach C, Barren C, Duller S, Xia W, Frosch MP, Hutter-Paier B, Windisch M, Kovacs DM. The acyl-coenzyme A: cholesterol acyltransferase inhibitor CI-1011 reverses diffuse brain amyloid pathology in aged amyloid precursor protein transgenic mice. J Neuropathol Exp Neurol. 2010 Aug;69(8):777-88. doi: 10.1097/NEN.0b013e3181e77ed9. PubMed PMID: 20613640; PubMed Central PMCID: PMC2918281.
2: Huttunen HJ, Peach C, Bhattacharyya R, Barren C, Pettingell W, Hutter-Paier B, Windisch M, Berezovska O, Kovacs DM. Inhibition of acyl-coenzyme A: cholesterol acyl transferase modulates amyloid precursor protein trafficking in the early secretory pathway. FASEB J. 2009 Nov;23(11):3819-28. doi: 10.1096/fj.09-134999. Epub 2009 Jul 22. PubMed PMID: 19625658; PubMed Central PMCID: PMC2775008.
3: Temel RE, Hou L, Rudel LL, Shelness GS. ACAT2 stimulates cholesteryl ester secretion in apoB-containing lipoproteins. J Lipid Res. 2007 Jul;48(7):1618-27. Epub 2007 Apr 16. PubMed PMID: 17438337.
4: Hutter-Paier B, Huttunen HJ, Puglielli L, Eckman CB, Kim DY, Hofmeister A, Moir RD, Domnitz SB, Frosch MP, Windisch M, Kovacs DM. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease. Neuron. 2004 Oct 14;44(2):227-38. Erratum in: Neuron. 2010 Dec 9;68(5):1014. PubMed PMID: 15473963.
5: Puglielli L, Konopka G, Pack-Chung E, Ingano LA, Berezovska O, Hyman BT, Chang TY, Tanzi RE, Kovacs DM. Acyl-coenzyme A: cholesterol acyltransferase modulates the generation of the amyloid beta-peptide. Nat Cell Biol. 2001 Oct;3(10):905-12. PubMed PMID: 11584272.
6: Kellner-Weibel G, Geng YJ, Rothblat GH. Cytotoxic cholesterol is generated by the hydrolysis of cytoplasmic cholesteryl ester and transported to the plasma membrane. Atherosclerosis. 1999 Oct;146(2):309-19. PubMed PMID: 10532697.
7: Tanaka A, Terasawa T, Hagihara H, Sakuma Y, Ishibe N, Sawada M, Takasugi H, Tanaka H. Inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT). Part 1: identification and structure-activity relationships of a novel series of substituted N-alkyl-N-biphenylylmethyl-N'-arylureas. Bioorg Med Chem. 1998 Jan;6(1):15-30. PubMed PMID: 9502102.
8: Ellsworth JL, Starr JR. Inhibition of acyl coenzyme A:cholesterol acyltransferase blocks esterification but not uptake of cholesterol in Caco-2 cells. Metabolism. 1998 Mar;47(3):325-32. PubMed PMID: 9500571.
9: Warner GJ, Stoudt G, Bamberger M, Johnson WJ, Rothblat GH. Cell toxicity induced by inhibition of acyl coenzyme A:cholesterol acyltransferase and accumulation of unesterified cholesterol. J Biol Chem. 1995 Mar 17;270(11):5772-8. PubMed PMID: 7890706.
10: Carr TP, Hamilton RL Jr, Rudel LL. ACAT inhibitors decrease secretion of cholesteryl esters and apolipoprotein B by perfused livers of African green monkeys. J Lipid Res. 1995 Jan;36(1):25-36. PubMed PMID: 7706945.
11: Marzetta CA, Savoy YE, Freeman AM, Long CA, Pettini JL, Hagar RE, Inskeep PB, Davis K, Stucchi AF, Nicolosi RJ, et al. Pharmacological properties of a novel ACAT inhibitor (CP-113,818) in cholesterol-fed rats, hamsters, rabbits, and monkeys. J Lipid Res. 1994 Oct;35(10):1829-38. PubMed PMID: 7852860.
12: McCarthy PA, Hamanaka ES, Marzetta CA, Bamberger MJ, Gaynor BJ, Chang G, Kelly SE, Inskeep PB, Mayne JT, Beyer TA, et al. Potent, selective, and systemically-available inhibitors of acyl-coenzyme A:cholesterol acyl transferase (ACAT). J Med Chem. 1994 Apr 29;37(9):1252-5. PubMed PMID: 8176701.

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